3-(Octan-2-ylamino)propan-1-ol
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Overview
Description
3-[(Octan-2-yl)amino]propan-1-ol is a chemical compound with the molecular formula C11H25NO and a molecular weight of 187.32 g/mol . It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group on a propane backbone . This compound is used primarily for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Octan-2-yl)amino]propan-1-ol typically involves the reaction of 3-chloropropan-1-ol with octan-2-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the amino group from octan-2-amine . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for 3-[(Octan-2-yl)amino]propan-1-ol are not widely documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The process may include additional purification steps such as distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-[(Octan-2-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Octan-2-yl)amino]propan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Octan-2-yl)amino]propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
3-aminopropan-1-ol: A primary amine and primary alcohol with similar structural features but lacking the octan-2-yl group.
2-amino-3-phenylpropan-1-ol:
Uniqueness
3-[(Octan-2-yl)amino]propan-1-ol is unique due to the presence of the octan-2-yl group, which imparts distinct hydrophobic characteristics and influences its interactions with biological molecules. This structural feature differentiates it from other propanolamines and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C11H25NO |
---|---|
Molecular Weight |
187.32 g/mol |
IUPAC Name |
3-(octan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C11H25NO/c1-3-4-5-6-8-11(2)12-9-7-10-13/h11-13H,3-10H2,1-2H3 |
InChI Key |
CZXZRVJHHLKCQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NCCCO |
Origin of Product |
United States |
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